Cas no 2137809-05-1 (1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester)

Technical Introduction: 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester is a heterocyclic compound featuring a fused triazole-thiadiazole core, offering unique reactivity and structural diversity for synthetic applications. The ethyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions or as an intermediate in medicinal and agrochemical research. The thiadiazole moiety contributes to potential biological activity, making it valuable in the development of pharmacologically active compounds. Its well-defined structure allows for precise modifications, supporting applications in ligand design and material science. The compound is typically handled under standard laboratory conditions, with stability suitable for further functionalization.
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester structure
2137809-05-1 structure
Product name:1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester
CAS No:2137809-05-1
MF:C7H7N5O2S
MW:225.227778673172
CID:5299802

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester
    • Inchi: 1S/C7H7N5O2S/c1-2-14-7(13)6-5(9-11-10-6)4-3-8-12-15-4/h3H,2H2,1H3,(H,9,10,11)
    • InChI Key: IBRNCTZSHXVKEK-UHFFFAOYSA-N
    • SMILES: N1C(C2SN=NC=2)=C(C(OCC)=O)N=N1

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-786427-0.25g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
0.25g
$1577.0 2024-05-22
Enamine
EN300-786427-1.0g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
1.0g
$1714.0 2024-05-22
Enamine
EN300-786427-0.05g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
0.05g
$1440.0 2024-05-22
Enamine
EN300-786427-0.1g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
0.1g
$1508.0 2024-05-22
Enamine
EN300-786427-0.5g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
0.5g
$1646.0 2024-05-22
Enamine
EN300-786427-10.0g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
10.0g
$7373.0 2024-05-22
Enamine
EN300-786427-5.0g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
5.0g
$4972.0 2024-05-22
Enamine
EN300-786427-2.5g
ethyl 5-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
2137809-05-1 95%
2.5g
$3362.0 2024-05-22

Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester (CAS No. 2137809-05-1)

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester (CAS No. 2137809-05-1) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound belongs to the class of triazoles and thiadiazoles, which are known for their broad range of biological activities and applications in drug discovery and development.

The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester is characterized by a triazole ring linked to a thiadiazole ring through a carboxylic acid moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. The ethyl ester group further enhances its solubility and reactivity in various solvents and reaction conditions.

Recent studies have highlighted the potential of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory diseases such as arthritis and other chronic conditions.

In addition to its anti-inflammatory effects, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has shown significant antimicrobial activity against a wide range of bacteria and fungi. This makes it a valuable lead compound for the development of new antibiotics and antifungal agents. The ability to target multiple pathogens is particularly important in light of the growing concern over antibiotic resistance.

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has been extensively studied in the literature. One common synthetic route involves the coupling of an appropriate thiadiazole derivative with an ethyl ester-containing triazole precursor. This reaction can be carried out under mild conditions using catalysts such as copper(I) iodide or palladium-based catalysts. The high yield and purity of the final product make this synthetic method highly attractive for large-scale production.

In terms of its biological applications, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester has been investigated for its potential as a scaffold in drug design. The presence of multiple functional groups allows for easy modification and optimization to enhance its pharmacological properties. For example, substituting the ethyl ester group with other alkyl or aryl groups can significantly alter the compound's solubility and bioavailability.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol-5-yl)-, ethyl ester. Preliminary results have been promising, with several derivatives showing excellent therapeutic potential without significant side effects. These findings underscore the importance of continued research into this class of compounds.

In conclusion, 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,2,3-thiadiazol -5 - yl) -,ethyl ester (CAS No. 2137809 -05 - 0) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development as a potential therapeutic agent.

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